Licobichalcone
Description
Structural Features and Classification
Licochalcone A ((2E)-3-[5-(1,1-dimethyl-2-propenyl)-4-hydroxy-2-methoxyphenyl]-1-(4-hydroxyphenyl)-2-propen-1-one) is a retrochalcone, a subclass of chalcones distinguished by the absence of hydroxyl groups at the 2' and 6' positions of the aromatic rings. Its molecular formula is C21H22O4, with a molecular weight of 338.4 g/mol. The structure features an α,β-unsaturated carbonyl system linking two aromatic rings (A and B). The A-ring contains a hydroxyl group at the 4' position and a methoxy group at the 2' position, while the B-ring includes a prenyl substituent (1,1-dimethylallyl) at the 5 position. The compound exhibits an E-configuration at the α,β-unsaturated ketone moiety, critical for its biological activity.
Table 1: Key Structural Features of Licochalcone A
| Feature | Description |
|---|---|
| IUPAC Name | (2E)-3-[5-(1,1-dimethyl-2-propenyl)-4-hydroxy-2-methoxyphenyl]-1-(4-hydroxyphenyl)-2-propen-1-one |
| Molecular Formula | C21H22O4 |
| Molecular Weight | 338.4 g/mol |
| Functional Groups | Hydroxyl, methoxy, α,β-unsaturated ketone, prenyl |
| Stereochemistry | E-configuration of the enone system |
Properties
Molecular Formula |
C32H26O10 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
[(1S,2S)-1-(3,4-dihydroxy-2-methoxyphenyl)-6,7-dihydroxy-3-(4-hydroxybenzoyl)-8-methoxy-1,2-dihydronaphthalen-2-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C32H26O10/c1-41-31-20(11-12-22(35)29(31)39)25-24-17(14-23(36)30(40)32(24)42-2)13-21(27(37)15-3-7-18(33)8-4-15)26(25)28(38)16-5-9-19(34)10-6-16/h3-14,25-26,33-36,39-40H,1-2H3/t25-,26+/m0/s1 |
InChI Key |
WJSPTHUPUYBNNI-IZZNHLLZSA-N |
SMILES |
COC1=C(C=CC(=C1O)O)C2C(C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |
Isomeric SMILES |
COC1=C(C=CC(=C1O)O)[C@@H]2[C@@H](C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |
Canonical SMILES |
COC1=C(C=CC(=C1O)O)C2C(C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |
Synonyms |
licobichalcone |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Licobichalcone exhibits a wide range of biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
This compound has shown promising antimicrobial properties against several pathogens. Studies indicate that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria range from 0.25 to 8 μg/mL .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 8 |
| Bacillus subtilis | 0.5 - 32 |
| Escherichia coli | Notable inhibition observed |
Anti-Inflammatory Effects
Research has demonstrated that this compound can inhibit inflammatory pathways. It effectively reduces the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This action is mediated through the inhibition of the NF-κB signaling pathway and lipoxygenase activity .
Table 2: Anti-Inflammatory Activity of this compound
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | Significant |
| IL-1β | Moderate |
| IL-6 | High |
Antioxidant Properties
This compound exhibits strong antioxidant capabilities, which help in neutralizing free radicals and protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage .
Anticancer Potential
Recent studies have highlighted the anticancer effects of this compound on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound induces apoptosis in cancer cells and inhibits cell proliferation .
Table 3: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various applications:
- Antibacterial Efficacy : A study evaluated this compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating a remarkable ability to inhibit bacterial growth and suggesting its potential as a therapeutic agent in treating resistant infections .
- Anti-inflammatory Mechanisms : In an experimental model of inflammation, this compound significantly reduced paw edema in rats, indicating its potential use in managing inflammatory diseases .
- Cancer Research : In vitro studies on breast cancer cells revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential role as an adjunct therapy in cancer treatment .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between Licobichalcone and structurally related compounds from Glycyrrhiza and other chalcone derivatives:
Key Observations :
- Molecular Complexity: this compound has a significantly larger molecular structure (C₃₂H₂₆O₁₀) compared to simpler chalcones like Licochalcone A (C₂₁H₂₂O₄) or isoliquiritigenin (C₁₅H₁₂O₄).
- Optical Activity : Unlike Licochalcone A, which exhibits a positive optical rotation (+12.3°), this compound is optically inactive (α = 0°), indicating differences in chiral centers or stereochemical configurations .
- Functional Groups : this compound’s structure likely includes multiple hydroxyl or methoxy groups, common in bioactive chalcones, but its exact substitution pattern remains uncharacterized in the available literature .
Pharmacological Activity Comparisons
This compound vs. Licochalcone A
- Antimicrobial Activity: Licobenzofuran (a related licorice compound) demonstrates antibacterial activity, while Licochalcone A is potent against Staphylococcus aureus and Helicobacter pylori .
- Anti-inflammatory Effects : Licochalcone A inhibits NF-κB and COX-2 pathways, reducing inflammation. This compound’s larger structure may modulate similar pathways but with distinct kinetics due to steric hindrance .
- Anticancer Potential: Chalcones like isoliquiritigenin exhibit pro-apoptotic effects in cancer cells.
This compound vs. Chalcone Dimers
- Rhuschalcone VI (a dimer from Rhus pyroides) features two isoliquiritigenin units linked via a C–C bond, enhancing stability and radical scavenging capacity. This compound’s monomeric structure may limit its antioxidant efficacy compared to oligomeric chalcones .
- Bioavailability : Dimers like rhuschalcones face challenges in membrane permeability due to their size, whereas this compound’s intermediate molecular weight (570 g/mol) might offer better absorption than larger oligomers .
Preparation Methods
Solvent Extraction Techniques
Licobichalcone is traditionally isolated from natural sources such as Glycyrrhiza species. The Chinese patent CN101117311A outlines a robust extraction protocol using licorice root as the starting material. The process begins with crushing dried licorice into powder, followed by solvent extraction via cold percolation, warm soaking, or reflux methods. Cold percolation at room temperature with methanol (5–20 times the mass of the licorice powder) achieves optimal extraction efficiency, as evidenced by a 93.7% purity yield in subsequent steps. Warm soaking at 40–50°C for 3–6 hours enhances solubility of hydrophobic chalcones, while reflux extraction with ethanol or methanol under reduced pressure (0.01–0.1 MPa) accelerates compound release.
Chromatographic Purification
Post-extraction, the crude licorice extract undergoes liquid-liquid partitioning using organic solvents such as ethyl acetate or n-hexane to remove polar impurities. Macroporous resins (e.g., AB-8) are employed for column chromatography, with gradient elution using acetone-water mixtures (0–100% acetone) to isolate this compound. This step is critical for eliminating structurally similar chalcones like licochalcone A or C, which co-elute in non-polar solvents.
Crystallization Processes
The final purification step involves crystallizing this compound from organic solvents. Acetone and methanol are preferred due to their high solubility thresholds and low residue formation. For instance, dissolving the concentrate in acetone at 4°C yields needle-like crystals with a purity of 93.7%. This method minimizes thermal degradation, preserving the compound’s bioactivity.
Chemical Synthesis Approaches
Claisen-Schmidt Condensation
The Claisen-Schmidt reaction is a cornerstone in chalcone synthesis. As demonstrated in the synthesis of licochalcone A-inspired analogs, this method involves condensing 2-methoxy-4-(3-methyl-2-buten-1-yl)oxybenzaldehyde (4 ) with imidazole-derived ketones (5a–5i ) under alkaline conditions. The reaction proceeds via aldol addition followed by dehydration, forming the α,β-unsaturated ketone backbone characteristic of chalcones. Yields are highly dependent on the electronic effects of substituents; electron-donating groups on the aldehyde enhance reactivity by stabilizing the intermediate enolate.
-Sigmatropic Rearrangement
A pivotal advancement in this compound synthesis is the use of-sigmatropic rearrangements to install prenyl or isoprenyl side chains. The Korean patent KR101591248B1 details a water-promoted rearrangement of propargylated intermediates, which eliminates the need for toxic catalysts. For example, propargylation of 2,4-dihydroxybenzaldehyde with propargyl bromide in the presence of Al₂O₃ generates a key intermediate that undergoes rearrangement to form the chalcone skeleton. This method achieves regioselectivity >80%, a significant improvement over traditional Friedel-Crafts alkylation.
Protection-Deprotection Strategies
Stereochemical control is achieved through selective protection of hydroxyl groups. In the synthesis of licochalcone C, the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde is protected with a tert-butyldimethylsilyl (TBDMS) group, leaving the 2-hydroxyl free for subsequent methylation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without altering the chalcone core.
Purification and Characterization
Column Chromatography Optimization
Post-synthesis purification employs silica gel or polyamide columns. The Chinese patent emphasizes using toluene-chloroform-acetone (5:3:2 v/v) as the mobile phase to resolve this compound from byproducts. Analytical thin-layer chromatography (TLC) with UV detection at 254 nm monitors elution progress, ensuring >90% purity.
Crystallization Techniques
Recrystallization from mixed solvents (e.g., chloroform-methanol) enhances crystal homogeneity. Differential scanning calorimetry (DSC) analyses reveal a sharp melting endotherm at 168–170°C, indicative of high crystallinity.
Analytical Validation
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm quantifies this compound content. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity: ¹H-NMR displays characteristic signals at δ 7.82 (d, J=15.6 Hz, H-β) and δ 6.45 (d, J=15.6 Hz, H-α), while ¹³C-NMR shows carbonyl carbons at δ 192.5.
Data Tables
Table 1. Comparison of this compound Preparation Methods
Q & A
Q. What experimental methodologies are most reliable for identifying and characterizing Licobichalcone in plant extracts?
this compound identification requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is standard for preliminary separation, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for structural elucidation . For novel derivatives, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may be necessary to resolve stereochemistry. Researchers must cross-reference spectral data with existing literature and ensure purity (>95%) via HPLC-PDA .
Q. How can researchers optimize this compound synthesis for reproducibility in academic settings?
Semi-synthetic routes often start with natural precursors (e.g., isoliquiritigenin) due to this compound’s complex structure. Key steps include Claisen-Schmidt condensation under controlled pH and temperature, followed by purification via flash chromatography. Method optimization should employ Design of Experiments (DoE) to assess variables like solvent polarity, catalyst loading, and reaction time. Reproducibility requires detailed documentation of reaction conditions (e.g., inert atmosphere, stirring rate) and validation via triplicate trials .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo studies?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, dosage) or compound stability. Researchers should:
- Validate bioavailability using pharmacokinetic studies (e.g., plasma half-life, tissue distribution).
- Perform dose-response curves with standardized positive controls (e.g., quercetin for antioxidant assays).
- Replicate conflicting studies under identical conditions, incorporating statistical meta-analyses to identify confounding variables .
Q. How can this compound’s mechanism of action be rigorously validated in complex biological systems?
Target validation requires multi-omics integration. For example:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein interaction networks.
- Metabolomics : LC-MS/MS to track metabolic pathway perturbations. Combine with siRNA knockdown or CRISPR-Cas9 gene editing to confirm causal relationships .
Q. What advanced computational models predict this compound’s interactions with non-canonical targets?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) are foundational. For higher accuracy:
- Use quantum mechanics/molecular mechanics (QM/MM) to model electron transfer in redox-active systems.
- Apply machine learning (e.g., AlphaFold2) to predict binding affinities for understudied proteins .
Methodological Frameworks
Q. How should researchers design studies to assess this compound’s synergistic effects with other phytochemicals?
Adopt the PICO framework:
- Population : Specific cell or animal models (e.g., TNF-α-induced inflammation in RAW264.7 macrophages).
- Intervention : this compound + co-treatment (e.g., curcumin) at varying ratios.
- Comparison : Monotherapy vs. combination, using Bliss independence or Chou-Talalay synergy indices.
- Outcome : Quantify IC₅₀ shifts or inflammatory markers (IL-6, NF-κB) .
Q. What statistical approaches are essential for analyzing this compound’s dose-dependent toxicity?
Nonlinear regression (e.g., Hill equation) models dose-response relationships. For skewed data, use non-parametric tests (Kruskal-Wallis) or bootstrapping. Include sensitivity analyses to address outliers and covariates (e.g., metabolic enzyme polymorphisms) .
Data Contradiction and Replication
Q. How can researchers address poor inter-laboratory reproducibility in this compound assays?
- Standardize protocols via SOPs (e.g., cell culture media, passage numbers).
- Share raw datasets and analytical pipelines (e.g., GitHub repositories).
- Use certified reference materials (CRMs) for instrument calibration .
Q. What ethical and methodological safeguards apply to this compound studies involving animal models?
- Justify sample sizes via power analysis (G*Power software).
- Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments.
- Include sham controls and blinded outcome assessments to minimize bias .
Resource Guidance
Q. Where can researchers access validated spectral data for this compound derivatives?
- Public databases: PubChem, ChemSpider.
- Peer-reviewed journals: Journal of Natural Products, Phytochemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
